5-(Nitrosocyanamido)-2-hydroxyvaleramide
Description
5-(Nitrosocyanamido)-2-hydroxyvaleramide (C₈H₁₃N₅O₃, molecular weight 227.26 g/mol) is a nitrosated derivative of acetyl-L-arginine, characterized by a valeramide backbone substituted with nitroso and cyanamido groups at the 5-position and a hydroxyl group at the 2-position . Its synthesis involves nitrosation reactions, and its structure confers unique reactivity, including thermal decomposition to release toxic NOₓ fumes. This compound’s dual functional groups (nitroso and cyanamido) make it chemically distinct from simpler amides or nitrosamines.
Properties
CAS No. |
102584-88-3 |
|---|---|
Molecular Formula |
C6H10N4O3 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
5-[cyano(nitroso)amino]-2-hydroxypentanamide |
InChI |
InChI=1S/C6H10N4O3/c7-4-10(9-13)3-1-2-5(11)6(8)12/h5,11H,1-3H2,(H2,8,12) |
InChI Key |
BDFFOEAQENGFSK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)N)O)CN(C#N)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of nitrosated L-Arginine typically involves the reaction of L-Arginine with nitrous acid. Nitrous acid is usually generated in situ by the acidification of sodium nitrite. The reaction conditions often require a controlled acidic environment to ensure the stability of nitrous acid and to facilitate the nitrosation process .
Industrial Production Methods
Industrial production of nitrosated L-Arginine can be achieved through microbial fermentation. Genetically modified strains of Escherichia coli are often used to optimize the production of L-Arginine, which is then subjected to nitrosation. The key to efficient production lies in maintaining an optimal carbon-to-nitrogen ratio during fermentation .
Chemical Reactions Analysis
Types of Reactions
Nitrosated L-Arginine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced back to the amine group.
Substitution: The nitroso group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can react with the nitroso group under mild conditions.
Major Products
The major products formed from these reactions include nitro compounds, amines, and substituted derivatives of L-Arginine.
Scientific Research Applications
Nitrosated L-Arginine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitroso compounds.
Biology: It plays a role in studying nitric oxide signaling pathways and its effects on cellular functions.
Medicine: It is investigated for its potential therapeutic effects in conditions such as hypertension, atherosclerosis, and diabetes. .
Industry: It is used in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
The primary mechanism of action of nitrosated L-Arginine involves the release of nitric oxide. Nitric oxide is a potent vasodilator that helps regulate blood flow, insulin secretion, and immune responses. The molecular targets include endothelial cells, where nitric oxide synthase catalyzes the production of nitric oxide from L-Arginine .
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups

Key Observations :
- Nitroso Group: Unique to 5-(Nitrosocyanamido)-2-hydroxyvaleramide, contributing to mutagenicity and NOₓ emission upon decomposition .
- Heterocyclic Cores: Compounds 9, 4j, and 7h feature thiazolidinone, oxadiazole, and thiadiazole rings, respectively, enhancing rigidity and binding affinity .
- Bioactive Substituents : Indole (Compound 4j) and chlorophenyl groups (Compound 9) are linked to anticancer activity .
Physicochemical Properties
Key Observations :
Table 3: Bioactivity and Toxicity
Key Observations :
- Mutagenicity: The nitroso group in 5-(Nitrosocyanamido)-2-hydroxyvaleramide correlates with its mutation data, unlike non-nitrosated analogs .
- Anticancer Potential: Oxadiazole derivatives (e.g., Compound 4j) exhibit targeted bioactivity, contrasting with the nitroso compound’s nonspecific toxicity .
Functional Group Impact on Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

